Home > Products > Screening Compounds P62438 > Acalabrutinib Maleate
Acalabrutinib Maleate - 2242394-65-4

Acalabrutinib Maleate

Catalog Number: EVT-10986027
CAS Number: 2242394-65-4
Molecular Formula: C30H27N7O6
Molecular Weight: 581.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: Acalabrutinib (has active moiety).
Source and Classification

Acalabrutinib maleate is derived from acalabrutinib, which was developed by Acerta Pharma B.V. and is marketed under the trade name CALQUENCE. It falls under the pharmacological class of kinase inhibitors, specifically targeting Bruton tyrosine kinase. This compound has received regulatory approval for the treatment of adult patients with mantle cell lymphoma who have undergone at least one prior therapy .

Synthesis Analysis

Methods and Technical Details

The synthesis of acalabrutinib maleate involves several key steps that optimize the compound's solubility and stability. The process typically begins with the synthesis of acalabrutinib, which can be achieved through various synthetic routes, including asymmetric synthesis techniques that yield high purity and enantiomeric excess.

  1. Starting Materials: The synthesis often utilizes commercially available chiral starting materials to ensure the desired stereochemistry.
  2. Key Reactions:
    • Covalent Bond Formation: The formation of a covalent bond between acalabrutinib and maleic acid is critical in creating the maleate salt, enhancing its solubility.
    • Crystallization: The final product is typically purified through recrystallization processes to achieve the desired pharmaceutical quality .
Molecular Structure Analysis

Structure and Data

Acalabrutinib maleate has a complex molecular structure characterized by its active moiety, acalabrutinib, which includes a 3-aminopyridine core linked to various functional groups that confer its biological activity. The molecular formula of acalabrutinib is C22H24N4O3C_{22}H_{24}N_4O_3, while that of the maleate salt includes additional components from maleic acid.

  • Molecular Weight: Approximately 396.45 g/mol for acalabrutinib; the maleate salt's weight may vary slightly based on hydration states.
  • Structural Features: The compound features a unique arrangement that allows for selective binding to Bruton tyrosine kinase, inhibiting its activity effectively .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical behavior of acalabrutinib maleate can be analyzed through various reactions:

  1. Hydrolysis: In aqueous environments, acalabrutinib maleate can undergo hydrolysis, potentially affecting its stability and efficacy.
  2. Covalent Inhibition: The primary reaction mechanism involves covalent modification of cysteine residues in Bruton tyrosine kinase, leading to irreversible inhibition.
  3. Salt Formation: The reaction between acalabrutinib and maleic acid forms the maleate salt, enhancing solubility without significantly altering pharmacological activity .
Mechanism of Action

Process and Data

Acalabrutinib functions by selectively inhibiting Bruton tyrosine kinase through covalent bonding to a specific cysteine residue (Cys481) in the enzyme's active site. This inhibition disrupts downstream signaling pathways essential for B-cell receptor signaling, leading to reduced proliferation and survival of malignant B cells.

  • Pharmacodynamics: Acalabrutinib exhibits dose-dependent inhibition of Bruton tyrosine kinase activity, with significant effects observed at clinically relevant doses (100 mg twice daily).
  • Clinical Efficacy: Studies have demonstrated its effectiveness in reducing tumor burden in mantle cell lymphoma patients .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Acalabrutinib maleate possesses several notable physical and chemical properties:

These properties are crucial for formulating effective dosage forms that ensure optimal bioavailability .

Applications

Scientific Uses

Acalabrutinib maleate is primarily used in clinical settings for:

  • Cancer Treatment: Approved for treating adult patients with mantle cell lymphoma who have received at least one prior therapy.
  • Research Applications: Investigated in clinical trials for other hematological malignancies due to its targeted mechanism of action against B-cell malignancies.

Its development reflects a growing trend towards precision medicine in oncology, emphasizing targeted therapies that minimize off-target effects while maximizing therapeutic efficacy .

Introduction to Acalabrutinib Maleate as a Therapeutic Agent

Acalabrutinib maleate monohydrate represents a structurally optimized Bruton tyrosine kinase inhibitor developed to overcome limitations observed with first-generation compounds. This active pharmaceutical ingredient exists as the maleate salt form of acalabrutinib (chemically designated as 4-[8-amino-3-[(2S)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide), incorporating one molar equivalent of maleic acid and one molecule of water in its crystalline lattice. The compound was rationally engineered to deliver potent and selective inhibition of Bruton tyrosine kinase while addressing pharmaceutical challenges associated with the free base formulation. Acalabrutinib maleate monohydrate exhibits enhanced physicochemical properties compared to the parent molecule, particularly regarding solubility profiles across physiological pH ranges, thereby enabling the development of versatile dosage forms capable of overcoming food and drug interaction limitations. This molecular optimization reflects a sophisticated approach to kinase inhibitor development that integrates medicinal chemistry, crystallography, and biopharmaceutical principles to achieve targeted therapeutic outcomes in hematological malignancies [1] [6] [7].

Bruton Tyrosine Kinase as a Molecular Target in Hematological Malignancies

Bruton tyrosine kinase, a non-receptor cytoplasmic tyrosine kinase belonging to the Tec kinase family, functions as a critical signaling node in the B-cell receptor pathway. This enzyme is expressed predominantly in hematopoietic cell lineages (excluding T-lymphocytes and plasma cells) and plays an indispensable role in B-lymphocyte development, activation, proliferation, and survival. Upon B-cell receptor engagement, Bruton tyrosine kinase becomes activated through phosphorylation and subsequently propagates downstream signals through phospholipase gamma 2, phosphoinositide 3-kinase/protein kinase B, and nuclear factor kappa-light-chain-enhancer of activated B-cells pathways. This signaling cascade ultimately regulates essential cellular processes including antigen-dependent B-cell activation, immunoglobulin production, cytokine release, and cellular migration [2] [5] [9].

In B-cell malignancies such as chronic lymphocytic leukemia, small lymphocytic lymphoma, and mantle cell lymphoma, dysregulated Bruton tyrosine kinase signaling provides constitutive survival and proliferation signals independent of antigen binding. Malignant B-lymphocytes demonstrate increased Bruton tyrosine kinase expression and dependency compared to normal B-lymphocytes, creating a therapeutic window for targeted inhibition. Bruton tyrosine kinase activation within the tumor microenvironment further facilitates malignant cell homing to protective niches and promotes cellular adhesion-mediated drug resistance. Genetic ablation studies confirm that malignant B-lymphocytes require sustained Bruton tyrosine kinase signaling for survival, as evidenced by the observation that Bruton tyrosine kinase knockdown induces apoptosis in primary chronic lymphocytic leukemia cells and lymphoma cell lines. Preclinical models demonstrate that Bruton tyrosine kinase inhibition disrupts B-cell receptor signaling, leading to reduced tumor cell proliferation, impaired migration and adhesion, and induction of apoptosis [9] [10].

The therapeutic significance of Bruton tyrosine kinase in hematological malignancies is further validated by the observation that acquired resistance to first-generation inhibitors frequently develops through cysteine 481 mutations in Bruton tyrosine kinase or activating mutations in phospholipase gamma 2. These resistance mechanisms underscore the centrality of the Bruton tyrosine kinase pathway in maintaining malignant B-cell survival and highlight the importance of sustained target inhibition for durable clinical responses. Bruton tyrosine kinase thus represents a master regulator of oncogenic signaling in B-cell malignancies and serves as a validated molecular target for therapeutic intervention [2] [3] [10].

Evolution of Bruton Tyrosine Kinase Inhibitors: Rationale for Second-Generation Compound Development

The development of Bruton tyrosine kinase inhibitors represents a paradigm shift in treating B-cell malignancies, moving from non-selective chemotherapeutic approaches toward targeted molecular interventions. Ibrutinib, the first-in-class Bruton tyrosine kinase inhibitor, demonstrated unprecedented efficacy across multiple B-cell malignancies and received initial regulatory approval in 2013. This covalent inhibitor forms an irreversible bond with the cysteine 481 residue within the adenosine triphosphate binding domain of Bruton tyrosine kinase, effectively blocking enzymatic activity. Despite its transformative clinical impact, ibrutinib exhibits significant off-target activity against other kinases including interleukin-2-inducible T-cell kinase, epidermal growth factor receptor, tyrosine-protein kinase expressed in hepatocellular carcinoma, and Src family kinases due to its relatively broad kinase inhibition profile. This limited selectivity profile correlates with treatment-limiting adverse effects including atrial fibrillation, bleeding diatheses, and gastrointestinal toxicities, which frequently necessitate dose reduction or treatment discontinuation [2] [3] [5].

Table 1: Selectivity Profiles of Covalent Bruton Tyrosine Kinase Inhibitors

Target KinaseIbrutinib IC₅₀ (nM)Acalabrutinib IC₅₀ (nM)Biological Consequence of Off-Target Inhibition
Bruton Tyrosine Kinase0.53Primary therapeutic target
Interleukin-2-Inducible T-Cell Kinase10.6>1000Impaired antibody-dependent cellular cytotoxicity
Epidermal Growth Factor Receptor5.6>1000Rash, diarrhea
Tyrosine-Protein Kinase Expressed in Hepatocellular Carcinoma1.1>1000Platelet dysfunction, bleeding risk
Janus Kinase 317.7>1000Immunosuppression
Src Family Kinases0.5-1.1>1000Platelet signaling disruption

Acalabrutinib emerged as a second-generation inhibitor specifically engineered to enhance Bruton tyrosine kinase selectivity while minimizing off-target interactions. Through structure-guided drug design, medicinal chemists optimized the molecular scaffold to reduce affinity for non-target kinases while preserving covalent binding to Bruton tyrosine kinase at cysteine 481. Biochemical profiling against 395 human kinases demonstrated that acalabrutinib exhibits substantially improved selectivity compared to ibrutinib, with minimal binding to interleukin-2-inducible T-cell kinase, epidermal growth factor receptor, tyrosine-protein kinase expressed in hepatocellular carcinoma, and Src family kinases at therapeutic concentrations. This enhanced selectivity profile was predicted to translate into reduced adverse effects while maintaining potent on-target activity against Bruton tyrosine kinase [1] [10].

The molecular design of acalabrutinib incorporated strategic modifications to the ibrutinib scaffold, including introduction of a pyrrolopyrimidine moiety that forms a key hydrogen bond interaction with Bruton tyrosine kinase residue methionine 477. This modification enhances binding specificity for Bruton tyrosine kinase over structurally similar kinases. Additionally, acalabrutinib incorporates a butynamide group optimized for efficient covalent bond formation with cysteine 481, conferring irreversible inhibition. Pharmacologically, acalabrutinib demonstrates rapid absorption and short plasma half-life (approximately 0.9 hours) but forms an active metabolite, 4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide (designated ACP-5862), which exhibits comparable Bruton tyrosine kinase binding selectivity and approximately 50% of the parent compound's potency. This metabolite displays a longer half-life (approximately 6.9 hours) and contributes significantly to sustained pathway inhibition between dosing intervals [1] [3] [10].

Table 2: Evolution of Bruton Tyrosine Kinase Inhibitor Development

ParameterFirst-Generation (Ibrutinib)Second-Generation (Acalabrutinib)
Discovery Timeline20132017
Chemical StructurePyrazolopyrimidine-basedPyrrolopyrimidine-based
Target EngagementIrreversible Cys481 bindingIrreversible Cys481 binding
Bruton Tyrosine Kinase IC₅₀0.5 nM3 nM
Major Active MetaboliteNoneACP-5862 (50% potency)
Kinase Selectivity ProfileInhibits 10+ off-target kinasesHighly selective for Bruton tyrosine kinase
Preclinical EfficacyInhibits tumor proliferationEquivalent tumor growth inhibition
Key Design RationaleProof-of-concept targetingMinimization of off-target effects

Preclinical studies demonstrated that acalabrutinib achieves equivalent Bruton tyrosine kinase pathway inhibition and anti-tumor efficacy compared to ibrutinib despite reduced molar potency. In the TCL1 adoptive transfer mouse model of chronic lymphocytic leukemia, acalabrutinib treatment significantly reduced phosphorylation of Bruton tyrosine kinase, phospholipase gamma 2, and ribosomal protein S6 in splenic B-lymphocytes. Most notably, acalabrutinib-treated mice demonstrated significantly prolonged survival compared to vehicle controls, with efficacy comparable to ibrutinib at equipotent doses. Similarly, in human chronic lymphocytic leukemia xenograft models, acalabrutinib treatment markedly reduced tumor burden in spleens and inhibited proliferation of malignant B-lymphocytes. These findings validated the therapeutic hypothesis that enhanced kinase selectivity could maintain anti-tumor efficacy while potentially improving tolerability [10].

Acalabrutinib Maleate Monohydrate: Salt Selection and Hydrate Formation Rationale

The development of acalabrutinib maleate monohydrate as the preferred pharmaceutical form addresses critical biopharmaceutical challenges associated with the free base compound. The free base of acalabrutinib exhibits pH-dependent solubility, with significantly reduced dissolution at higher pH values. This property creates substantial clinical limitations, particularly concerning co-administration with acid-reducing agents such as proton pump inhibitors, which are commonly required by cancer patients for gastroesophageal reflux or peptic ulcer disease. When administered as the free base capsule formulation with proton pump inhibitors, acalabrutinib exposure decreased by up to 43% due to reduced solubility in elevated gastric pH environments. This pharmacokinetic interaction necessitated complex dosing restrictions that complicated clinical management [1] [6] [7].

Salt formation with maleic acid (1:1 stoichiometry) and subsequent crystallization as a monohydrate substantially improved the physicochemical properties of acalabrutinib. Maleate salt formation significantly enhanced aqueous solubility across the physiologically relevant pH range (pH 1-6.8), particularly at higher pH values where the free base demonstrates limited dissolution. The maleate salt form maintains greater than 80% dissolution at pH 4.5 compared to less than 40% for the free base under identical conditions. This improved pH-independent dissolution profile directly addresses the limitations observed with proton pump inhibitor co-administration. Pharmacokinetic studies confirmed that the maleate salt formulation maintains therapeutic exposure even when administered with proton pump inhibitors, with area under the curve values differing by less than 16% compared to administration without acid-reducing agents [6] [7].

The selection of maleic acid as the counterion resulted from comprehensive salt screening studies evaluating multiple carboxylic acids including fumaric, succinic, citric, and hydrochloric acids. The maleate salt demonstrated optimal properties including favorable crystallinity, chemical stability, non-hygroscopicity, and compatibility with standard pharmaceutical excipients. Specifically, acalabrutinib maleate monohydrate exhibits a high melting point (approximately 158-162°C), low hygroscopicity (less than 0.5% weight change at 25°C/75% relative humidity), and excellent solid-state stability under accelerated storage conditions (40°C/75% relative humidity). These properties ensure consistent drug product quality during manufacturing, storage, and patient use [6].

The crystalline monohydrate form provides additional stability advantages compared to anhydrous forms. Water molecules incorporated into the crystal lattice form stable hydrogen-bonding networks that reduce molecular mobility and protect against thermal and oxidative degradation. Accelerated stability studies demonstrated that acalabrutinib maleate monohydrate maintains chemical purity exceeding 99% after six months storage at 40°C/75% relative humidity, with minimal formation of degradation products. The hydrate structure also exhibits low dehydration kinetics, retaining its crystalline water under typical storage conditions. These characteristics make the monohydrate form particularly suitable for solid dosage form development with extended shelf-life requirements [6].

Table 3: Physicochemical Properties of Acalabrutinib Forms

PropertyAcalabrutinib Free BaseAcalabrutinib Maleate Monohydrate
Crystalline FormAnhydrousMonohydrate
Water Solubility (pH 1.0)0.6 mg/mL>15 mg/mL
Water Solubility (pH 4.5)<0.01 mg/mL0.4 mg/mL
Dissolution at pH 4.5<40% in 60 minutes>80% in 30 minutes
HygroscopicityModerateLow
Melting Point133-137°C158-162°C
PhotostabilitySensitiveStable
Proton Pump Inhibitor InteractionSignificant exposure reductionMinimal exposure change

The pharmaceutical advantages of acalabrutinib maleate monohydrate extend beyond solubility enhancement. The salt form enables development of immediate-release film-coated tablets with approximately 50% reduced volume compared to capsule formulations of the free base, significantly improving swallowability for patients with dysphagia. Furthermore, the tablet formulation can be dispersed in water to form a suspension suitable for administration via nasogastric tubes, expanding clinical utility for critically ill patients. Bioequivalence studies established that the maleate salt tablet provides comparable systemic exposure to the free base capsule formulation, with geometric mean ratios for maximum plasma concentration and area under the plasma concentration-time curve falling entirely within the 80-125% equivalence range. These pharmaceutical advancements exemplify how strategic salt and hydrate selection can address multiple clinical limitations simultaneously [6] [7].

Properties

CAS Number

2242394-65-4

Product Name

Acalabrutinib Maleate

IUPAC Name

4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide;(Z)-but-2-enedioic acid

Molecular Formula

C30H27N7O6

Molecular Weight

581.6 g/mol

InChI

InChI=1S/C26H23N7O2.C4H4O4/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20;5-3(6)1-2-4(7)8/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35);1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-;/m0./s1

InChI Key

JWEQLWMZHJSMEC-AFJTUFCWSA-N

Canonical SMILES

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC#CC(=O)N1CCC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.